molecular formula C10H10OS B8515676 6-Methoxy-2-methylbenzo[b]thiophene

6-Methoxy-2-methylbenzo[b]thiophene

Cat. No.: B8515676
M. Wt: 178.25 g/mol
InChI Key: AXISSHQKGFHKRO-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

6-methoxy-2-methyl-1-benzothiophene

InChI

InChI=1S/C10H10OS/c1-7-5-8-3-4-9(11-2)6-10(8)12-7/h3-6H,1-2H3

InChI Key

AXISSHQKGFHKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

t-BuLi (1.7 M in pentane; 0.32 ml; 0.54 mmol) was added to a solution of the 3-iodo-6-methoxy-2-methylbenzo[b]thiophene (0.0863 g; 0.27 mmol) in anhydrous THF (2.5 ml) at −78° C. under N2. The mixture was allowed to warm up to 0° C. and quenched by the addition of saturated NH4Cl (1 ml). This was diluted to 15 ml with diethyl ether and washed with 5% NaHCO3 (10 ml), dried over anhydrous MgSO4, filtered off and filtrate evaporated to dryness. The residue was purified by flash column chromatography (SiO2, hexane, hexane/ethyl acetate 9.5:0.5) to give the title compound (0.024 g; 50% yield) as colourless solid. 1H-NMR (CDCl3) 2.53 (s, 3H); 3.84 (s, 3H); 6.86 (s, 1H); 6.92 (dd, 1H, J 2.24, 8.87 Hz); 7.222 (d, 1H, J=2.24 Hz); 7.51 (d, 1H, J=8.67 Hz).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
3-iodo-6-methoxy-2-methylbenzo[b]thiophene
Quantity
0.0863 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 2.5 M solution of n-butyllithium in hexanes (20 ml, 50 mmole) was added under argon to a solution of 6-methoxybenzo[b]thiophene 1a (3.68 g, 22.4 mmole) in THF (150 ml) at −75°. After stirring at −75° for a further 30 minutes, the cooling bath was exchanged and the reaction warmed to −10° C. prior to addition of CH3l (4.2 ml, 9.58 g, 67 mmole). The resultant mixture was stirred at 0° C. for an additional 30 minutes, then allowed to gradually warm to room temperature before diluting with saturated NaHCO3 (150 ml). The layers were separated and the aqueous phase was extracted with EtOAc (2×100 ml). The combined organic extracts were dried over Na2SO4 and concentrated, in vacuo, to give 4.2 g of an amber oil which was purified by silica gel chromatography. Elution with hexane: Et2O (98:2) and evaporation of the appropriate fractions gave 3.63 g (91%) of a colourless oil. 1H NMR (DMSO-d6) δ7.57 (1H, d, J=8.7 Hz), 7.43 (1H, d, J=2.4 Hz), 6.99 (1H, s), 6.92 (1H, dd, J=2.4, 8.7 Hz), 3.78 (3H, s), 2.50 (3H, s). Anal. Calcd. for C10H10OS: C, 67.38; H, 5.66; S, 17.99. Found: C, 67.42; H, 5.74; S, 17.87.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
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150 mL
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Type
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Synthesis routes and methods IV

Procedure details

A 2.5 M solution of n-butyllithium in hexanes (20 ml, 50 mmole) was added under argon to a solution of 6-methoxybenzo[b]thiophene 1a (3.68 g, 22.4 mmole) in THF (150 ml) at −75°. After stirring at −75° for a further 30 minutes, the cooling bath was exchanged and the reaction warmed to −10° C. prior to addition of CH3I (4.2 ml, 9.58 g, 67 mmole). The resultant mixture was stirred at 0° C. for an additional 30 minutes, then allowed to gradually warm to room temperature before diluting with saturated NaHCO3 (150 ml). The layers were separated and the aqueous phase was extracted with EtOAc (2×100 ml). The combined organic extracts were dried over Na2SO4 and concentrated, in vacuo, to give 4.2 g of an amber oil which was purified by silica gel chromatography. Elution with hexane: Et2O (98:2) and evaporation of the appropriate fractions gave 3.639 (91%) of a colourless oil. 1H NMR (DMSO-d6) δ 7.57 (1H, d, J=8.7 Hz), 7.43 (1H, d, J=2.4 Hz), 6.99 (1H, s), 6.92 (1H, dd, J=2.4, 8.7 Hz), 3.78 (3H, s), 2.50 (3H, s). Anal. Calcd. for C10H10OS: C, 67.38; H, 5.66; S, 17.99. Found: C, 67.42; H, 5.74; S, 17.87.
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hexanes
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3.68 g
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150 mL
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4.2 mL
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150 mL
Type
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